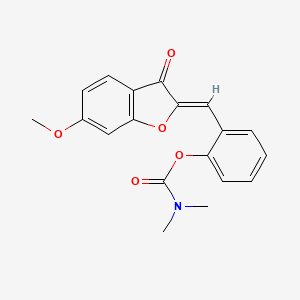

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant studies that explore its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxy-3-oxobenzofuran with various benzyl derivatives. The general synthetic pathway includes:

- Formation of Benzofuran Derivative : Starting from methoxy-substituted phenols and employing standard organic reactions such as acylation and cyclization.

- Condensation Reaction : The benzofuran derivative is then reacted with dimethylcarbamate to yield the final product, utilizing appropriate solvents and catalysts to optimize yield and purity.

Anticholinesterase Activity

One of the notable biological activities of this compound is its potential as an acetylcholinesterase inhibitor. Research has shown that compounds with similar structures exhibit significant anticholinesterase activity, which is crucial for treating conditions like Alzheimer’s disease.

- Mechanism of Action : The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Structure-Activity Relationship (SAR)

Studies have indicated that modifications in the benzofuran core and substitution patterns on the aromatic rings can significantly influence biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups has been linked to enhanced lipophilicity and improved binding affinity to the target enzyme.

- Dimethylcarbamate Group : This moiety is essential for the interaction with the active site of acetylcholinesterase.

Case Study 1: In Vivo Efficacy

In a study assessing the efficacy of related compounds, it was found that derivatives with similar structural features exhibited IC50 values in the nanomolar range (e.g., IC50 = 10 nM for a closely related compound) when tested against acetylcholinesterase using Ellman's method . This suggests that this compound may possess comparable efficacy.

Case Study 2: Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and acetylcholinesterase. These studies reveal critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex, providing insights into optimizing this compound for enhanced activity .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)25-15-7-5-4-6-12(15)10-17-18(21)14-9-8-13(23-3)11-16(14)24-17/h4-11H,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMXLUGUUOZOF-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.